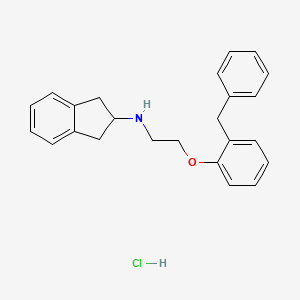

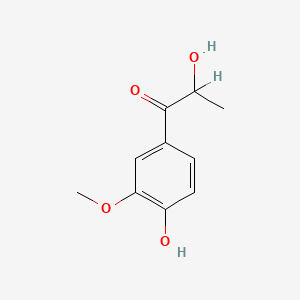

Acide 4-méthyl-2-nitrobenzoïque

Vue d'ensemble

Description

4-Methyl-2-nitrobenzoic acid is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. Although the provided papers do not directly discuss 4-Methyl-2-nitrobenzoic acid, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be informative for understanding 4-Methyl-2-nitrobenzoic acid.

Synthesis Analysis

The synthesis of compounds related to 4-Methyl-2-nitrobenzoic acid involves several steps, including nitration, esterification, and the formation of salts with organic bases. For instance, the synthesis of 4-methylsulfonyl-2-nitrobenzoate was achieved by reacting methanol and thionyl chloride with 4-methylsulfonyl-2-nitrobenzoic acid under mild conditions . Similarly, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole was reported, which includes a nucleophilic substitution with pyridine without additional base, and the use of glycolic acid for the cyclisation step to avoid by-products . These methods could potentially be adapted for the synthesis of 4-Methyl-2-nitrobenzoic acid by considering the specific functional groups and reactivity of the compound.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methyl-2-nitrobenzoic acid has been characterized using X-ray diffraction and NMR spectroscopy. For example, the crystal structure of methyl 4-methylsulfonyl-2-nitrobenzoate revealed the dihedral angles between the nitro group and the benzene ring, as well as between the carboxylate group and the benzene ring . Additionally, the structure of 2-methylimidazolium-4-nitrobenzoate was determined, showing the presence of H-bonding interactions and crystallization in a triclinic crystal system . These structural analyses are crucial for understanding the chemical behavior and potential applications of 4-Methyl-2-nitrobenzoic acid.

Chemical Reactions Analysis

The reactivity of nitrobenzoic acid derivatives is highlighted in the synthesis of various compounds. For instance, the formation of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole involves a nucleophilic substitution reaction . The Fischer esterification reaction was used to synthesize 4-amino-3-nitrobenzoic acid methyl ester, demonstrating the reactivity of the nitrobenzoic acid moiety under acidic conditions . These reactions provide a basis for predicting the chemical behavior of 4-Methyl-2-nitrobenzoic acid in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoic acid derivatives have been studied through various techniques. The crystal structure of methyl 4-methylsulfonyl-2-nitrobenzoate is stabilized by weak intermolecular interactions . The optical properties of 2-methylimidazolium-4-nitrobenzoate were investigated using UV-Vis-NIR spectroscopy, and its thermal stability was assessed by thermo gravimetric and differential thermal analyses . These studies provide insights into the stability, intermolecular interactions, and potential applications of 4-Methyl-2-nitrobenzoic acid in optical materials.

Applications De Recherche Scientifique

Synthèse d'intermédiaires pharmaceutiques

Acide 4-méthyl-2-nitrobenzoïque : est utilisé dans la synthèse d'intermédiaires pour les composés pharmaceutiques. Par exemple, il sert de précurseur dans la production de raltitrexed, un médicament antimétabolite utilisé en chimiothérapie anticancéreuse . Le groupe nitro du composé est un groupe fonctionnel clé qui facilite les transformations chimiques ultérieures nécessaires à la création de structures pharmaceutiques complexes.

Recherche en synthèse organique

En chimie organique, l'this compound est utilisé pour étudier diverses réactions organiques, notamment les processus de nitration. Les chercheurs ont mis au point des procédés de nitration respectueux de l'environnement utilisant ce composé, qui offrent une haute sélectivité et un contrôle de la vitesse de réaction .

Science des matériaux

Ce composé est impliqué dans la synthèse de complexes de coordination de lanthanides unidimensionnels. Ces complexes ont des applications potentielles en science des matériaux, en particulier dans le développement de nouveaux matériaux aux propriétés magnétiques et optiques uniques .

Chimie analytique

This compound : peut être utilisé comme composé standard ou de référence en chimie analytique, en particulier en chromatographie liquide haute performance (HPLC) pour calibrer et garantir l'exactitude des méthodes analytiques .

Chimie environnementale

Le groupe nitro dans l'this compound peut agir comme un accepteur d'électrons dans les réactions redox. Cette propriété est explorée en chimie environnementale pour la dégradation des polluants organiques persistants dans les procédés de traitement des eaux usées .

Éducation chimique

En raison de sa structure et de sa réactivité bien définies, l'this compound est souvent utilisé dans les milieux éducatifs pour démontrer des concepts clés en chimie organique et en synthèse .

Recherche en catalyse

Le composé est étudié pour son rôle de ligand en catalyse. Sa capacité à se coordonner aux métaux peut conduire au développement de nouveaux catalyseurs qui améliorent l'efficacité des réactions chimiques .

Science des polymères

This compound : peut être un monomère ou un bloc de construction dans la synthèse de polymères. Le groupe nitro peut être réduit en amine, qui peut ensuite être utilisée pour créer des matériaux polymères avec des fonctionnalités spécifiques .

Safety and Hazards

Orientations Futures

While specific future directions for 4-Methyl-2-nitrobenzoic acid are not mentioned in the retrieved sources, it’s worth noting that nitro compounds have been studied for their potential in charge-transfer complexes due to the enhanced possibility for stabilization of the excited state through electron delocalization involving both components .

Propriétés

IUPAC Name |

4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLLSSGOPIGKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292061 | |

| Record name | 4-Methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27329-27-7 | |

| Record name | 27329-27-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-nitrobenzo200000031436 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can borane-tetrahydrofuran (THF) and boron trifluoride-etherate be used to reduce sterically hindered aromatic carboxylic acids like 4-methyl-2-nitrobenzoic acid?

A1: While the research primarily focuses on the broad applicability of the borane-THF and boron trifluoride-etherate reduction system for various functionalized aromatic carboxylic acids, it specifically notes that the reduction of 3-hydroxy-4-methyl-2-nitrobenzoic acid, a compound structurally similar to 4-methyl-2-nitrobenzoic acid, resulted in both low conversion and yield []. The authors suggest that the electron-withdrawing nitro group ortho to the carboxylic acid might hinder the reaction. Therefore, based on the provided research, it can be inferred that the reduction of 4-methyl-2-nitrobenzoic acid using this method might face similar challenges and result in low conversion and yield.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)